molecular formula C12H14O3 B11892836 Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate

Cat. No.: B11892836
M. Wt: 206.24 g/mol
InChI Key: FOMNACSNJGTOCF-UHFFFAOYSA-N
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Description

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O3 It is a derivative of cyclopropanecarboxylic acid, where the cyclopropane ring is substituted with an ethyl ester group and a 4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-hydroxyphenyl-substituted alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Amides, thioesters, and other substituted products.

Scientific Research Applications

Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, especially in the synthesis of cyclopropane-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

    Ethyl cyclopropanecarboxylate: Lacks the hydroxyphenyl group, resulting in different reactivity and applications.

    4-Hydroxyphenylacetic acid: Contains a similar hydroxyphenyl group but lacks the cyclopropane ring.

    Cyclopropylmethyl ketone: Shares the cyclopropane ring but has different functional groups.

Uniqueness: Ethyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate is unique due to the combination of the cyclopropane ring and the hydroxyphenyl group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 1-(4-hydroxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O3/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3

InChI Key

FOMNACSNJGTOCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=C(C=C2)O

Origin of Product

United States

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